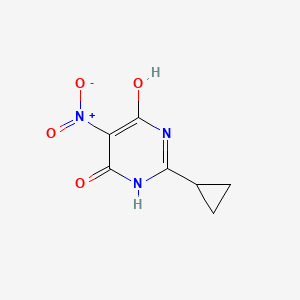

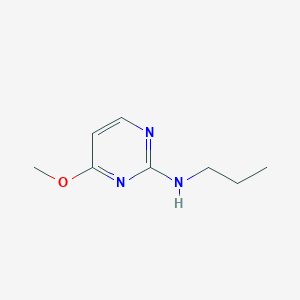

![molecular formula C7H8N4 B1369701 1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 98277-10-2](/img/structure/B1369701.png)

1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン

説明

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

A new representative of heterocyclic hydrazines, viz., 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from diacetyl ketene N, S-acetal . Another study reported the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives via the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester .

Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine was confirmed using spectroscopic methods . The InChI code for 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is 1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives were synthesized via the formation of pyrazol-3-one substrates . The reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with amide acetals or aldehydes and subsequent cyclization furnished pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine were confirmed using spectroscopic methods .

科学的研究の応用

がん治療:CDK2阻害

1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン:誘導体は、細胞周期制御に関与する重要なタンパク質であるサイクリン依存性キナーゼ2(CDK2)の新しい阻害剤として同定されています 。CDK2の阻害は、腫瘍細胞を特異的に標的にするがん治療の有望な戦略です。 これらの化合物は、MCF-7(乳がん)およびHCT-116(結腸がん)を含むさまざまな癌細胞株に対して、有意な細胞毒性を示し、ナノモル範囲のIC50値を示し、有効な抗癌剤としての可能性を示しています .

抗菌活性

研究では、1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジンの特定の誘導体が抗菌性を示すことが実証されています 。これらの化合物は、黄色ブドウ球菌などのグラム陽性菌と、大腸菌などのグラム陰性菌に対して試験されています。 ピリミジン環のN1、C4、およびC6の位置の置換基の変動は、抗菌効果に寄与し、新しい抗菌剤の開発のための経路を提供します .

官能化誘導体の合成

この化合物は、さまざまな薬理活性に重要な官能性置換誘導体を合成するための前駆体として役立ちます 。たとえば、求核置換反応は、潜在的な生物活性を有する誘導体を生成するために使用されてきました。 6-(クロロメチル)-N,1-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンのような4-置換生成物を選択的に合成する能力は、広範囲の薬理活性化合物を生成するための可能性を開きます .

抗増殖特性

1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジンのいくつかの誘導体は、抗増殖効果を示し、異常な細胞増殖を特徴とする疾患の治療の開発に利用できます 。これらの効果は、特に悪性細胞の増殖を制御することが主要な治療目標であるがんの文脈で関連しています。

抗炎症用途

1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン誘導体の抗炎症の可能性が調査されており、一部の化合物は、この点で有意な活性を示しています 。これは、炎症性疾患の治療における使用を示唆しており、従来の抗炎症薬の代替手段を提供しています。

酵素阻害活性

CDK2に加えて、1,6-ジメチル-1H-ピラゾロ[3,4-d]ピリミジンの誘導体は、他の酵素に対する阻害活性について調査されてきました 。これは、代謝性疾患や酵素活性の調節不全が関与する疾患など、酵素阻害が有益な治療介入における応用範囲を広げます。

作用機序

Target of Action

The primary target of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine inhibits CDK2, thereby disrupting the cell cycle progression . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction inhibits the kinase activity of CDK2, leading to cell cycle arrest .

Biochemical Pathways

By inhibiting CDK2, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to cell cycle arrest and apoptosis induction within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of cell lines such as MCF-7 and HCT-116 . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .

将来の方向性

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be considered as new candidates for further optimization as anticancer agents . Future research could focus on the design and synthesis of more pyrazolo[3,4-d]pyrimidine derivatives to explore their potential as EGFR-TK inhibitors and their effects on other cancer cell lines .

生化学分析

Biochemical Properties

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins and enzymes involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, leading to reduced cell viability . It influences cell signaling pathways by inhibiting CDK2, which in turn affects downstream targets involved in cell proliferation and survival . Furthermore, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been observed to alter gene expression patterns, particularly those related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine can modulate the activity of other kinases and signaling proteins, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine leads to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which can affect its potency .

Dosage Effects in Animal Models

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage regimens for potential clinical applications .

Metabolic Pathways

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and blood flow . Accumulation of the compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity .

Subcellular Localization

The subcellular localization of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .

特性

IUPAC Name |

1,6-dimethylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-4-9-11(2)7(6)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMFWXDQDRPJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=NN(C2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

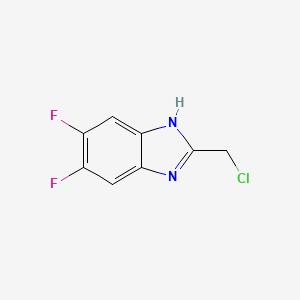

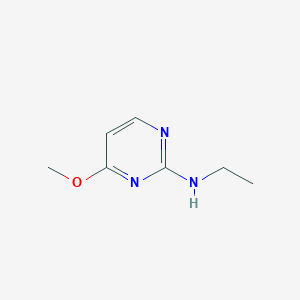

![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)

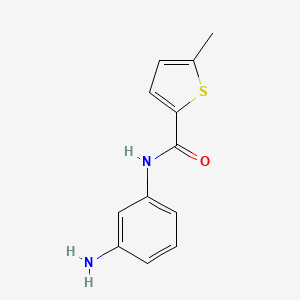

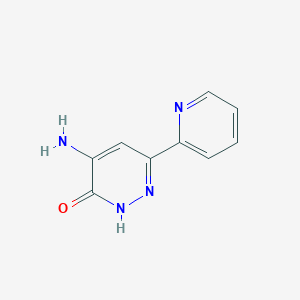

![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)

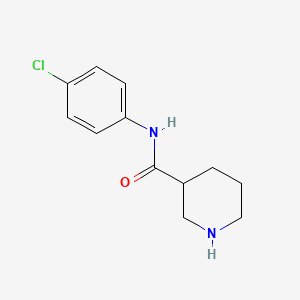

![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)

![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)